

An In-Depth Technical Guide to the Molecular Structure of Triethanolamine Borate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

Cat. No.: *B089525*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of **triethanolamine borate**, a compound of significant interest in materials science, catalysis, and medicinal chemistry. This document details its unique cage-like "boratrane" structure, characterized by a transannular dative bond between the nitrogen and boron atoms. This guide furnishes quantitative data on its molecular geometry, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Introduction

Triethanolamine borate, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound with the chemical formula $C_6H_{12}BNO_3$.^{[1][2]} It is also commonly known as boratrane. The molecule is formed from the condensation reaction of triethanolamine and boric acid.^{[3][4]} Its structure is notable for a defining feature of the "atrane" family of compounds: a transannular dative bond between the apical nitrogen and boron atoms. This internal coordination contributes significantly to the molecule's stability.^[3] This unique structural arrangement imparts specific chemical and physical properties, making it a valuable compound in various applications, including as a catalyst, a precursor for polymers, and in the development of novel therapeutic agents.^{[5][6]}

Molecular Structure and Geometry

The molecular structure of **triethanolamine borate** is a rigid, cage-like framework. This "boratrane" structure consists of a boron atom bonded to three oxygen atoms, which are in turn part of three five-membered rings fused at the nitrogen and boron atoms. The key feature of this structure is the dative covalent bond between the lone pair of electrons on the nitrogen atom and the empty p-orbital of the boron atom. This transannular $\text{N} \rightarrow \text{B}$ bond is a defining characteristic that significantly influences the molecule's chemical reactivity and stability.

Quantitative Structural Data

The precise bond lengths and angles of **triethanolamine borate** have been determined by X-ray crystallography. The key quantitative data are summarized in the table below for easy comparison.

Parameter	Atom Pair/Triplet	Value
<hr/>		
Bond Lengths		
B-N	B-N	1.697 Å
B-O	B-O (average)	1.43 Å
C-C	C-C (average)	1.54 Å
C-N	C-N (average)	1.47 Å
C-O	C-O (average)	1.43 Å
<hr/>		
Bond Angles		
O-B-O	O-B-O (average)	104°
N-B-O	N-B-O (average)	114°
C-N-C	C-N-C (average)	111°
B-O-C	B-O-C (average)	114°
<hr/>		

Note: The values presented are based on available crystallographic data and may vary slightly depending on the specific crystalline form and experimental conditions.

Experimental Protocols

Synthesis of Triethanolamine Borate

A common and efficient method for the synthesis of **triethanolamine borate** is the direct condensation of triethanolamine and boric acid.[\[3\]](#)

Materials:

- Boric acid (H_3BO_3)
- Triethanolamine ($N(CH_2CH_2OH)_3$)
- Toluene (or another suitable water-carrying agent like a mixture of isopropanol and 2-butanol)[\[3\]](#)
- Acetonitrile (for recrystallization)

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of boric acid and triethanolamine.
- Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.
- Heat the reaction mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
- Once the theoretical amount of water has been collected, indicating the completion of the reaction, the solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield white, crystalline **triethanolamine borate**.[\[3\]](#)

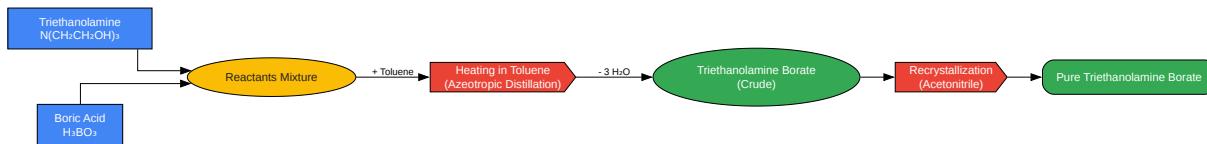
Spectroscopic Characterization

The structure of the synthesized **triethanolamine borate** is typically confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **triethanolamine borate** in CDCl_3 typically shows two triplets. A triplet around 3.65 ppm corresponds to the protons of the $-\text{OCH}_2-$ groups, and a triplet at approximately 3.04 ppm is assigned to the protons of the $-\text{NCH}_2-$ groups.[7]
- ^{13}C NMR: The carbon NMR spectrum in CDCl_3 exhibits two distinct signals, one at approximately 62.1 ppm for the $-\text{OCH}_2-$ carbons and another at around 59.3 ppm for the $-\text{NCH}_2-$ carbons.[7]
- ^{11}B NMR: The boron-11 NMR spectrum provides direct evidence for the coordination environment of the boron atom. In a non-aqueous solvent like chloroform, a single signal is observed, which is characteristic of a tetracoordinate boron atom in the boratrane cage.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy


The FT-IR spectrum of **triethanolamine borate** displays characteristic absorption bands. Key peaks include C-H stretching vibrations around 2988 and 2853 cm^{-1} , and strong B-O stretching vibrations in the region of 1160-1000 cm^{-1} . The absence of a broad O-H stretching band (typically around 3200-3600 cm^{-1}) from the starting materials (boric acid and triethanolamine) indicates the formation of the ester linkages.[7]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of **triethanolamine borate**. The expected molecular ion peak $[\text{M}]^+$ would be observed at $\text{m/z} = 157$, corresponding to the molecular formula $\text{C}_6\text{H}_{12}\text{BNO}_3$.

Synthetic Pathway Visualization

The synthesis of **triethanolamine borate** from triethanolamine and boric acid can be visualized as a straightforward condensation reaction. The following diagram illustrates this process.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **triethanolamine borate**.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of **triethanolamine borate**. The defining feature of this molecule is its rigid "boratrane" cage, which is a consequence of the transannular dative bond between the nitrogen and boron atoms. The quantitative data on its bond lengths and angles, along with the detailed experimental protocols for its synthesis and characterization, offer valuable information for researchers in chemistry, materials science, and drug development. The unique structural and electronic properties of **triethanolamine borate** make it a versatile platform for further chemical modification and a subject of ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIETHANOLAMINE BORATE [chembk.com]
- 2. 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. CCCBDB comparison of experimental and calculated bond lengths [cccbdb.nist.gov]
- 6. 283-56-7|2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane|BLD Pharm [bldpharm.com]
- 7. scispace.com [scispace.com]
- 8. Triethanolamine borate | C₆H₁₂BNO₃ | CID 84862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Triethanolamine Borate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089525#molecular-structure-of-triethanolamine-borate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com